N,O-Bis(trimethylsilyl)hydroxylamine

Description

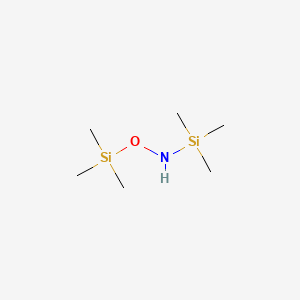

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl-(trimethylsilyloxyamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177276 | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-37-7 | |

| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,O-Bis(trimethylsilyl)hydroxylamine

This guide provides a comprehensive overview of the synthesis of N,O-Bis(trimethylsilyl)hydroxylamine, a versatile silylating agent and protected form of hydroxylamine used in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthetic routes to this compound.

| Parameter | Method 1: From Hydroxylamine Hydrochloride and Hexamethyldisilazane | Method 2: From Dry Hydroxylamine and Chlorotrimethylsilane |

| Starting Material | Hydroxylamine Hydrochloride | Dry Hydroxylamine |

| Silylating Agent | Hexamethyldisilazane (HMDS) | Chlorotrimethylsilane (TMSCl) |

| Base | Not explicitly required (HMDS acts as both agent and HCl scavenger) | Triethylamine |

| Yield | 71-75%[1] | 69%[1] |

| Boiling Point | 78-80 °C at 100 mmHg[1][2] | 78-80 °C at 100 mmHg[1][2] |

| Density | 0.83 g/mL at 25 °C[1][2] | 0.83 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.411[1][2] | 1.411[1][2] |

| Notes | Considered a safer preparation as it avoids the use of explosive solid hydroxylamine.[1] | Requires handling of explosive, dry hydroxylamine.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. The preferred and safer method utilizing hydroxylamine hydrochloride and hexamethyldisilazane is detailed in Protocol 1.

Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Hexamethyldisilazane

This method is recommended due to its higher yield and improved safety profile by avoiding the isolation of hazardous, dry hydroxylamine.[1]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert gas for atmosphere (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add hydroxylamine hydrochloride.

-

Addition of Reagents: Add an excess of hexamethyldisilazane to the flask. The use of an anhydrous solvent is optional but can aid in stirring and heat transfer.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of ammonium chloride precipitation.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid ammonium chloride is removed by filtration under an inert atmosphere. The filtrate is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Protocol 2: Synthesis from Dry Hydroxylamine and Chlorotrimethylsilane

This method requires the preparation and handling of dry, solid hydroxylamine, which is explosive and should be handled with extreme caution.

Materials:

-

Dry Hydroxylamine (NH₂OH)

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran)

-

Inert gas for atmosphere (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup

-

Filtration and distillation apparatus

Procedure:

-

Reaction Setup: A suspension of dry hydroxylamine in an anhydrous solvent is prepared in a three-necked flask under an inert atmosphere.

-

Addition of Base: An equivalent amount of triethylamine is added to the suspension.

-

Addition of Silylating Agent: An equivalent of chlorotrimethylsilane is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Work-up and Purification: The precipitated triethylamine hydrochloride is removed by filtration. The solvent is removed from the filtrate under reduced pressure, and the residue is purified by distillation to afford this compound.

Visualizations

Experimental Workflow for Synthesis via Protocol 1

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of N,O-Bis(trimethylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)hydroxylamine [(CH₃)₃SiNHOSi(CH₃)₃] is a versatile silylating agent employed in organic synthesis and analytical chemistry. As a protected and lipophilic form of hydroxylamine, it serves as a potent donor of the trimethylsilyl (TMS) group to a variety of functional groups containing active hydrogens. This guide provides a comprehensive overview of the reaction mechanism of this compound with common organic functional groups, supported by available quantitative data and detailed experimental protocols. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and developing robust synthetic and analytical methodologies.

Core Reaction Mechanism: Nucleophilic Attack

The fundamental reaction mechanism of this compound involves the nucleophilic attack of a heteroatom (such as oxygen, nitrogen, or sulfur) on one of the silicon atoms of the reagent. The silicon atom is electrophilic due to the polarization of the Si-N and Si-O bonds. The general silylation process can be described as a nucleophilic substitution at the silicon center.

The reaction is typically driven by the formation of a stable silylated product and a volatile byproduct. While the exact mechanism can vary slightly depending on the substrate and reaction conditions, the initial step generally involves the coordination of the substrate's active hydrogen to one of the heteroatoms of the silylating agent, followed by the nucleophilic attack of the substrate's heteroatom on the silicon atom.

N,O-Bis(trimethylsilyl)hydroxylamine: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Spectroscopy, and Reactivity of a Versatile Silylating Agent

N,O-Bis(trimethylsilyl)hydroxylamine (CAS No. 22737-37-7) is a protected, lipophilic form of hydroxylamine valued in organic synthesis and analytical chemistry.[1] Its dual silylation on both the nitrogen and oxygen atoms grants it unique reactivity, primarily as a nucleophile at the nitrogen center.[1] This guide provides a comprehensive overview of its spectroscopic data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Core Properties and Spectroscopic Data

The fundamental physical and spectroscopic characteristics of this compound are summarized below. This data is essential for its identification, handling, and use in experimental setups.

Physical and Chemical Properties

The compound is a clear, colorless liquid that is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₉NOSi₂ | [3] |

| Molecular Weight | 177.39 g/mol | [3] |

| CAS Number | 22737-37-7 | [3] |

| Boiling Point | 78-80 °C at 100 mmHg | [2] |

| Density | 0.83 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.411 | [2] |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Table 1: Infrared (IR) Spectroscopy Data The gas-phase IR spectrum is characterized by strong absorptions corresponding to Si-C and Si-O bond vibrations.

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~2960 | C-H stretch (in -CH₃) |

| ~1255 | Si-CH₃ symmetric deformation |

| ~1090 | Si-O-N stretch |

| ~840 | Si-C stretch / CH₃ rock |

(Data derived from the NIST Gas-Phase IR Spectrum).[3]

Table 2: Mass Spectrometry (MS) Data The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns for trimethylsilyl compounds.

| m/z | Relative Intensity | Assignment (Proposed Fragment) |

| 162 | ~30% | [M - CH₃]⁺ |

| 147 | ~5% | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| 132 | ~10% | [M - 3CH₃]⁺ |

| 75 | ~60% | [HO=Si(CH₃)₂]⁺ |

| 73 | Base Peak (100%) | [(CH₃)₃Si]⁺ |

(Data derived from the NIST Mass Spectrum (Electron Ionization)).[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Specific, experimentally verified NMR data for this compound is not readily available in peer-reviewed literature. However, based on its chemical structure, the following signals can be predicted:

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~0.1-0.3 ppm | Singlet | 18H | (CH₃)₃Si-N and (CH₃)₃Si-O |

| Variable (broad) | Singlet | 1H | N-H | |

| ¹³C NMR | ~0-2 ppm | Quartet | - | (CH₃)₃Si- |

| ²⁹Si NMR | Two distinct signals | Singlet | - | (CH₃)₃Si-N and (CH₃)₃Si-O |

Note: Predicted values are based on typical chemical shifts for trimethylsilyl groups attached to nitrogen and oxygen.

Experimental Protocols

Detailed, step-by-step procedures from dedicated synthetic methodology publications like Organic Syntheses are not available. However, the following represents a synthesized protocol based on common literature descriptions.

Synthesis Protocol: From Hydroxylamine Hydrochloride

A preferred safer method for preparing this compound avoids the use of explosive, solid hydroxylamine by starting with its hydrochloride salt and using hexamethyldisilazane ((TMS)₂NH) as the silylating agent.[1]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane ((TMS)₂NH)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

-

Reagents: Hydroxylamine hydrochloride is suspended in the anhydrous solvent within the flask.

-

Reaction: An excess of hexamethyldisilazane is added dropwise to the stirred suspension. The reaction is typically heated to reflux to drive it to completion. The progress can be monitored by observing the dissolution of the hydrochloride salt.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The byproduct, ammonium chloride, precipitates and is removed by filtration under inert conditions.

-

Purification: The solvent and any excess hexamethyldisilazane are removed from the filtrate by distillation. The resulting crude product is then purified by fractional vacuum distillation to yield pure this compound (b.p. 78-80 °C / 100 mmHg).[2]

General Protocol for Spectroscopic Analysis

NMR Spectroscopy (¹H, ¹³C, ²⁹Si):

-

A sample of the purified compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere to prevent hydrolysis.

-

Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C spectra are referenced to the residual solvent peak or tetramethylsilane (TMS). ²⁹Si spectra are referenced externally to TMS.

IR Spectroscopy:

-

For a liquid sample, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing using an FT-IR spectrometer.

Mass Spectrometry (GC-MS):

-

A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ether) is prepared.

-

The solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source to obtain the mass spectrum.[5]

Key Applications and Reaction Pathways

This compound serves as a versatile reagent in several synthetic and analytical workflows.

Caption: Workflow for a safe synthesis of this compound.

A primary application is its reaction with electrophiles, such as acid chlorides, via N-acylation. This reaction is a key step in the synthesis of hydroxamic acids, which are an important class of compounds in medicinal chemistry.[1]

Caption: N-Acylation reaction pathway to form hydroxamic acids.

In analytical chemistry, the reagent is used for the derivatization of polar functional groups to increase their volatility and thermal stability for gas chromatography (GC) analysis. A notable example is its reaction with phenolic steroids for their quantitative determination in pharmaceutical formulations.[1]

Caption: Analytical workflow for steroid analysis using derivatization.

Further applications include its use in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and its reaction with organoboron compounds, such as 9-chloro-9-borafluorene, to yield rearranged heterocyclic systems.[1] This versatility makes this compound an indispensable tool in both synthetic and analytical laboratories.

References

- 1. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. N,O-双(三甲基硅基)羟胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 22737-37-7 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)hydroxylamine (BSH), a versatile organosilicon reagent, serves as a stable and lipophilic surrogate for hydroxylamine in a multitude of chemical transformations. Its unique structure, featuring two trimethylsilyl groups protecting both the nitrogen and oxygen atoms of hydroxylamine, imparts distinct reactivity and handling advantages. This technical guide provides a comprehensive overview of the physical and chemical properties of BSH, detailed experimental protocols for its synthesis and application, and an exploration of its utility in organic synthesis and drug development.

Physical and Chemical Properties

This compound is a colorless to almost colorless liquid with a characteristic odor. It is sensitive to moisture and heat, necessitating storage under an inert atmosphere in a refrigerated environment.[1] Key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₉NOSi₂ | [2][3] |

| Molecular Weight | 177.39 g/mol | [2][3] |

| CAS Number | 22737-37-7 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 78-80 °C at 100 mmHg | |

| Density | 0.83 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.411 | |

| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |

| Solubility | Soluble in THF, ether, pentane, CH₂Cl₂ | [2] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | The spectrum is expected to show a singlet for the 18 protons of the two trimethylsilyl groups and a broad singlet for the N-H proton. | [1] |

| ¹³C NMR | A single resonance is expected for the methyl carbons of the trimethylsilyl groups. | [1] |

| Infrared (IR) Spectrum | Conforms to the structure, with characteristic peaks for N-H and Si-C bonds. | [6][7] |

| Mass Spectrum (EI) | Molecular Weight: 177.3922 | [8] |

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and safer approach that avoids the use of explosive, dry hydroxylamine involves the reaction of hydroxylamine hydrochloride with an excess of a silylating agent.[2]

General Protocol using Hexamethyldisilazane:

-

Reactants: Hydroxylamine hydrochloride, Hexamethyldisilazane (HMDS).

-

Procedure:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add hydroxylamine hydrochloride.

-

Add an excess of hexamethyldisilazane (HMDS).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of ammonia gas.

-

After the reaction is complete (typically several hours), the excess HMDS and the product are separated by fractional distillation.

-

-

Yield: This method has been reported to provide yields in the range of 71–75%.[2]

Purification:

The crude product is purified by fractional distillation under reduced pressure.[9]

Application in GC-MS Analysis of Steroids: A Derivatization Protocol

This compound is widely used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of polar analytes like steroids.[10][11] The trimethylsilyl (TMS) derivatives often exhibit characteristic fragmentation patterns, aiding in their identification.[12][13]

Protocol for Steroid Derivatization:

-

Materials:

-

Dried steroid extract

-

This compound (BSH)

-

Pyridine (or other suitable solvent)

-

Heating block or oven

-

-

Procedure:

-

Dissolve the dried steroid extract in a small volume of pyridine in a reaction vial.

-

Add an excess of this compound to the solution.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the mixture at 60-80°C for 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

-

Chemical Reactivity and Applications

This compound serves as a versatile reagent in organic synthesis, primarily acting as a synthetic equivalent of hydroxylamine. Its silylated nature renders it less basic and more soluble in organic solvents compared to free hydroxylamine.

The reactivity of BSH is characterized by the nucleophilicity of the nitrogen atom. It readily reacts with a variety of electrophiles. For instance, with acid chlorides in the presence of a base like triethylamine, it undergoes N-acylation to form N,O-bis(trimethylsilyl)hydroxamic acids. These can be subsequently hydrolyzed to the corresponding hydroxamic acids or undergo thermal fragmentation to yield isocyanates.[2]

Another notable reaction is with 9-chloro-9-borafluorene, which results in the formation of 10-trimethylsilyloxy-9-aza-10-boraphenanthrene.[5][14][15]

Role in Drug Development

While direct applications of this compound as a therapeutic agent are not established, its utility in drug discovery and development is significant, primarily as a versatile building block and a derivatization agent.

Hydroxylamine and its derivatives are recognized as important pharmacophores in medicinal chemistry.[2][16] They are key components in a variety of bioactive molecules, including inhibitors of enzymes like ribonucleotide reductase, which are crucial targets in cancer therapy.[17] this compound provides a convenient and manageable source for introducing the hydroxylamine moiety into potential drug candidates. Its use allows for the synthesis of libraries of N-substituted hydroxylamine compounds for screening against various biological targets.

Furthermore, the role of BSH in the analytical aspect of drug development is crucial. As detailed in the experimental protocol, its application as a derivatization agent in GC-MS analysis is vital for the sensitive and accurate quantification of steroidal drugs and their metabolites in biological matrices.[10][18] This is essential for pharmacokinetic and metabolic studies during the drug development process.

Visualizations

Experimental Workflow for GC-MS Analysis of Steroids using BSH Derivatization

Caption: Workflow for the GC-MS analysis of steroids.

Reaction Pathway of this compound with an Acid Chloride

Caption: Reaction of BSH with an acid chloride.

References

- 1. rsc.org [rsc.org]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. N,O-双(三甲基硅基)羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 8. Hydroxylamine, 2TMS derivative [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. uu.diva-portal.org [uu.diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine (CAS Number: 22737-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(trimethylsilyl)hydroxylamine, with the CAS number 22737-37-7, is a versatile and reactive organosilicon compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis, particularly in the preparation of hydroxamic acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1][2][3] It is sensitive to moisture and heat and should be stored under an inert gas atmosphere at refrigerated temperatures (0-10°C).[1][3] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 22737-37-7 | [1][4] |

| Molecular Formula | C₆H₁₉NOSi₂ | [1][4] |

| Molecular Weight | 177.39 g/mol | [1][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2][3] |

| Boiling Point | 78-80 °C at 100 mmHg | [1] |

| Density | 0.83 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.411 | [1] |

| Flash Point | 29 °C | [1] |

| Purity (GC) | >95.0% | [1][2][3] |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[4] The fragmentation pattern is a key identifier for this compound in GC-MS analysis.

Infrared (IR) Spectroscopy

Commercial suppliers confirm that the infrared spectrum of this compound conforms to its structure.[2][5] Key absorptions are expected for Si-CH₃, Si-O, and N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not widely published, commercial suppliers confirm that the NMR spectrum is consistent with the structure of this compound.[3] The ¹H NMR spectrum is expected to show signals for the trimethylsilyl protons and the N-H proton. The ¹³C NMR spectrum would show a signal for the methyl carbons of the trimethylsilyl groups.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature.

This is considered a safer preparation method as it avoids the use of explosive, solid hydroxylamine. The reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane gives this compound in good yields (71–75%).[1]

Experimental Workflow:

Caption: Synthesis via the hexamethyldisilazane route.

Detailed Protocol:

-

To a stirred suspension of finely ground hydroxylamine hydrochloride in a suitable inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an excess of hexamethyldisilazane.

-

The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of ammonia evolution.

-

After cooling to room temperature, the solid ammonium chloride byproduct is removed by filtration.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

This method involves the reaction of dry hydroxylamine with chlorotrimethylsilane in the presence of triethylamine as a base to neutralize the generated HCl. This method provides the product in approximately 69% yield.[1] Caution: This method uses free hydroxylamine, which is a potentially explosive solid.

Experimental Workflow:

Caption: Synthesis via the chlorotrimethylsilane route.

Detailed Protocol:

-

A solution of dry hydroxylamine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere.

-

The solution is cooled in an ice bath, and triethylamine is added.

-

Chlorotrimethylsilane is then added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by fractional distillation to afford this compound.

Applications in Synthesis

This compound is a key reagent for the synthesis of N,O-bis(trimethylsilyl)hydroxamic acids through N-acylation with acid chlorides.[1] These silylated hydroxamic acids are versatile intermediates that can be hydrolyzed to the corresponding free hydroxamic acids.

Reaction Mechanism:

Caption: N-acylation and subsequent hydrolysis.

Detailed Protocol for N-acylation (General Procedure):

-

To a solution of this compound (1 equivalent) and triethylamine (1 equivalent) in an anhydrous aprotic solvent (such as THF, diethyl ether, or dichloromethane) at 0 °C under an inert atmosphere, add the acid chloride (1 equivalent) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude N,O-bis(trimethylsilyl)hydroxamic acid, which can often be used in the next step without further purification.

Detailed Protocol for Hydrolysis to Hydroxamic Acid (General Procedure):

-

The crude N,O-bis(trimethylsilyl)hydroxamic acid is dissolved in a protic solvent such as methanol or a mixture of THF and water.

-

The hydrolysis can be performed under neutral, acidic, or basic conditions depending on the stability of the target hydroxamic acid. Mild acidic conditions (e.g., dilute HCl) are commonly used.

-

After the hydrolysis is complete, the solvent is removed under reduced pressure.

-

The resulting crude hydroxamic acid is then purified by recrystallization or chromatography.

Safety Information

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[1][3] It is also moisture and heat-sensitive.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a protected form of hydroxylamine for the preparation of hydroxamic acids. Its synthesis, while requiring careful handling of reagents, is achievable through established methods. The reactivity of its N-silylated nitrogen center allows for efficient acylation, making it a key building block in the synthesis of various functional molecules relevant to drug discovery and development. This guide provides the essential technical information for the safe and effective use of this compound in a research setting.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 22737-37-7 | TCI AMERICA [tcichemicals.com]

- 4. Hydroxylamine, 2TMS derivative [webbook.nist.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

The Silylating Agent's Toolkit: A Comprehensive Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount. Among these, silylating agents have emerged as indispensable tools for the temporary masking of reactive functional groups, thereby enabling complex molecular transformations with high selectivity and yield.[1][2][3] This technical guide provides an in-depth exploration of the core principles governing the reactivity of common silylating agents, offering a practical framework for their selection and application.

The Silylation Reaction: A Nucleophilic Substitution at Silicon

At its heart, silylation is a nucleophilic substitution reaction where a nucleophile, typically an alcohol, amine, or carboxylic acid, attacks the electrophilic silicon atom of the silylating agent.[1][4] This process results in the formation of a stable silyl derivative, such as a silyl ether or silyl amine, and the displacement of a leaving group.[2] The general mechanism, proceeding via an SN2 pathway at the silicon center, is depicted below.[2][4]

Factors Influencing Silylating Agent Reactivity

The reactivity of a silylating agent is a delicate interplay of several factors, including steric hindrance at the silicon atom, the nature of the leaving group, and the electronic effects of the substituents on the silicon.[2][5] Understanding these factors is crucial for selecting the appropriate agent for a specific transformation.

Steric Effects

The steric bulk of the alkyl or aryl groups attached to the silicon atom significantly impacts the rate of silylation.[2][6] As the size of these substituents increases, the approach of the nucleophile to the silicon center is hindered, leading to a decrease in reactivity.[2][7] This principle allows for the selective protection of less sterically hindered functional groups. For instance, bulky silylating agents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) exhibit a strong preference for primary alcohols over secondary and tertiary alcohols.[2]

Electronic Effects

The electronic nature of the substituents on the silicon atom also plays a role, albeit generally less pronounced than steric effects. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.[2]

Leaving Group Ability

The nature of the leaving group (X in R'₃Si-X) is a critical determinant of reactivity.[8][9] A more stable leaving group (a weaker conjugate base) will depart more readily, accelerating the reaction. For silyl halides, the reactivity generally follows the trend: I > Br > Cl.[10] Silyl triflates (TfO⁻) are exceptionally good leaving groups, making silylating agents like trimethylsilyl triflate (TMSOTf) and tert-butyldimethylsilyl triflate (TBSOTf) highly reactive.[11][12]

A Comparative Look at Common Silylating Agents

A variety of silylating agents are commercially available, each with a unique reactivity profile and application scope. The choice of agent depends on the desired level of stability of the resulting silyl ether and the specific reaction conditions.

| Silylating Agent | Abbreviation | Structure | Key Features & Applications |

| Trimethylsilyl chloride | TMSCl | (CH₃)₃SiCl | Highly reactive, forms silyl ethers that are sensitive to acidic conditions.[13][14] Widely used for the protection of alcohols and amines, and for increasing the volatility of compounds for gas chromatography.[1][15][16] |

| Triethylsilyl chloride | TESCl | (C₂H₅)₃SiCl | More sterically hindered and forms more stable silyl ethers than TMSCl. Offers a balance between reactivity and stability. |

| tert-Butyldimethylsilyl chloride | TBSCl or TBDMSCl | (t-Bu)(CH₃)₂SiCl | One of the most common silylating agents.[11][17] The bulky tert-butyl group provides significant steric hindrance, leading to the formation of silyl ethers that are stable to a wide range of reaction conditions but can be cleaved with fluoride reagents.[18][19] |

| Triisopropylsilyl chloride | TIPSCl | (i-Pr)₃SiCl | Even more sterically demanding than TBSCl, resulting in highly stable silyl ethers.[2][12] Often used for the selective protection of primary alcohols. |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | (t-Bu)(C₆H₅)₂SiCl | The presence of two phenyl groups and a tert-butyl group confers exceptional stability to the resulting silyl ethers, particularly towards acidic conditions.[20][21] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | A highly reactive and versatile silylating agent that produces a neutral acetamide byproduct, simplifying workup.[2][15] |

| Hexamethyldisilazane | HMDS | ((CH₃)₃Si)₂NH | A less reactive but economical silylating agent that releases ammonia as a byproduct.[1][22] Often used in industrial applications. |

Table 1: Comparison of Common Silylating Agents

The relative stability of the corresponding silyl ethers to acidic and basic hydrolysis provides a useful proxy for the reactivity of the silylating agents. A more stable silyl ether is generally formed from a less reactive silylating agent.

| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10 - 100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Relative Stability of Common Silyl Ethers [23]

Experimental Protocols: A Practical Guide

The successful implementation of a silylation reaction hinges on the careful execution of the experimental protocol. Below are representative procedures for the protection of a primary alcohol using two common silylating agents.

General Procedure for Silylation using Silyl Chlorides

Materials:

-

Alcohol (1.0 equiv)

-

Silyl chloride (e.g., TBSCl, 1.1 - 1.5 equiv)

-

Base (e.g., imidazole, triethylamine, 2,6-lutidine, 1.2 - 2.5 equiv)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the alcohol in the chosen anhydrous solvent, add the base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the silyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Development

The strategic application of silylating agents is a cornerstone of modern pharmaceutical research and development.[1] Their primary role is to act as protecting groups for sensitive functionalities during the synthesis of complex drug molecules.[1][16][18] This allows for the selective modification of other parts of the molecule without unintended side reactions.[1]

Furthermore, the introduction of silyl groups can modulate the physicochemical properties of drug candidates.[24] For instance, silylation can increase the lipophilicity of a molecule, which can enhance its cell permeability and bioavailability.[24] In some cases, silyl ethers are designed as prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.[24][25] The rate of this cleavage can be tuned by carefully selecting the silylating agent, offering a sophisticated approach to controlled drug delivery.[24]

Deprotection Strategies

The utility of silyl ethers as protecting groups is contingent upon their facile removal under conditions that do not affect other functional groups in the molecule.[2][26] The most common methods for deprotection involve the use of fluoride ion sources or acidic conditions.[12][26]

The exceptional strength of the silicon-fluorine bond makes fluoride ions particularly effective for cleaving silyl ethers.[2] Reagents such as tetrabutylammonium fluoride (TBAF) are widely used for this purpose.[26]

Acid-catalyzed hydrolysis is another common deprotection method.[26] The stability of silyl ethers to acidic conditions varies significantly, allowing for selective deprotection.[12][23] For example, a TMS ether can be cleaved in the presence of a TBDPS ether by treatment with a mild acid.[21]

Conclusion

Silylating agents are powerful and versatile reagents in the arsenal of the modern chemist. A thorough understanding of the factors that govern their reactivity—sterics, electronics, and leaving group ability—is essential for their effective and strategic deployment. By carefully selecting the appropriate silylating agent and reaction conditions, researchers can achieve high levels of selectivity and efficiency in the synthesis of complex molecules, ultimately accelerating the pace of discovery in drug development and other scientific disciplines.

References

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 13. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. grokipedia.com [grokipedia.com]

- 16. nbinno.com [nbinno.com]

- 17. grokipedia.com [grokipedia.com]

- 18. zxchem.com [zxchem.com]

- 19. fiveable.me [fiveable.me]

- 20. CAS 58479-61-1: tert-Butyldiphenylsilyl chloride [cymitquimica.com]

- 21. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

- 23. Silyl ether - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 26. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Theoretical Analysis of N,O-Bis(trimethylsilyl)hydroxylamine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)hydroxylamine is a derivative of hydroxylamine where the hydrogen atoms of both the amino and hydroxyl groups are replaced by trimethylsilyl (TMS) groups. This dual silylation imparts increased thermal stability and solubility in nonpolar organic solvents, making it an effective silylating agent. Its utility in organic synthesis is well-documented, particularly in the preparation of silylated derivatives of steroids and other sensitive molecules for gas chromatography-mass spectrometry (GC-MS) analysis.

While experimental data on its reactivity are abundant, detailed theoretical studies focusing on its intrinsic molecular properties are conspicuously absent from the public domain. Understanding the molecule's conformational preferences, the nature of its silicon-nitrogen and silicon-oxygen bonds, and its overall electronic structure is crucial for optimizing its use in existing applications and for designing new synthetic methodologies. This guide outlines the standard computational chemistry workflows that would be employed to investigate these properties and presents expected, illustrative data based on studies of analogous silylated compounds.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the theoretical investigation of silylated hydroxylamines. This methodology is based on protocols successfully applied to similar molecules and is designed to yield accurate and reliable data on the geometric and electronic properties of this compound.

2.1. Geometry Optimization and Conformational Analysis

A thorough exploration of the potential energy surface of this compound would be initiated to identify all stable conformers. An initial conformational search could be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB). The resulting low-energy conformers would then be subjected to full geometry optimization using Density Functional Theory (DFT).

-

Software: Gaussian 16 or ORCA 5.0

-

Method: B3LYP hybrid functional

-

Basis Set: 6-311+G(d,p) for all atoms

-

Solvation Model: The Polarizable Continuum Model (PCM) could be used to simulate the effects of a solvent (e.g., tetrahydrofuran, dichloromethane) if required.

-

Verification of Minima: Frequency calculations would be performed at the same level of theory to confirm that all optimized structures are true minima on the potential energy surface (i.e., possess no imaginary frequencies).

2.2. Vibrational Frequency Analysis

The harmonic vibrational frequencies calculated during the geometry optimization step would be used to characterize the stationary points and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at standard conditions (298.15 K and 1 atm). These frequencies are also essential for predicting the theoretical infrared (IR) spectrum of the molecule.

2.3. Electronic Structure Analysis

To gain insight into the electronic characteristics and bonding of this compound, a Natural Bond Orbital (NBO) analysis would be performed on the optimized lowest-energy structure. This analysis provides information on atomic charges, orbital hybridizations, and key donor-acceptor (hyperconjugative) interactions that contribute to the molecule's stability and structure.

Hypothetical Quantitative Data

The tables below present hypothetical, yet realistic, quantitative data that would be expected from the computational analysis of this compound. These values are based on known experimental and theoretical data for similar chemical bonds and structures in related silylated compounds.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Si-N | 1.745 | |

| Si-O | 1.680 | |

| N-O | 1.460 | |

| Si-C (avg.) | 1.875 | |

| N-H | 1.012 | |

| Bond Angles (°) | ||

| Si-N-Si | 118.5 | |

| Si-N-O | 115.0 | |

| N-O-Si | 119.2 | |

| C-Si-N (avg.) | 110.5 | |

| C-Si-O (avg.) | 109.8 | |

| Dihedral Angles (°) | ||

| Si-N-O-Si | 175.0 (trans) |

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | ZPVE-Corrected Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 85.2 |

| Conf-2 | 1.25 | 1.10 | 12.1 |

| Conf-3 | 2.50 | 2.30 | 2.7 |

Visualizations: Structures and Workflows

Visual representations are critical for understanding molecular structures and complex processes. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound, a common synthetic pathway, and a typical computational workflow.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive framework for the theoretical study of this compound. While published computational data for this specific molecule is currently lacking, the methodologies described herein represent a standard and effective approach for such an investigation. The presented hypothetical data and visualizations serve as a template for what can be expected from a rigorous computational analysis.

Future theoretical work is essential to fully characterize the conformational flexibility, electronic properties, and reactivity of this compound. Such studies would not only provide fundamental chemical insights but also support the rational design of new applications in organic synthesis and materials science. It is hoped that this guide will stimulate further research into the computational chemistry of this important silylating agent.

N,O-Bis(trimethylsilyl)hydroxylamine molecular weight and formula

This guide provides an in-depth overview of the chemical properties of N,O-Bis(trimethylsilyl)hydroxylamine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a silyl-protected derivative of hydroxylamine. Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₆H₁₉NOSi₂[1][2][3] |

| Linear Formula | (CH₃)₃SiONHSi(CH₃)₃ |

| Molecular Weight | 177.39 g/mol [1][2][3] |

| CAS Number | 22737-37-7[1][2] |

Molecular Structure and Connectivity

The structure of this compound consists of a central nitrogen atom bonded to an oxygen atom and a hydrogen atom. The oxygen atom is bonded to one trimethylsilyl group, and the nitrogen atom is also bonded to a second trimethylsilyl group.

Caption: Molecular connectivity of this compound.

References

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(trimethylsilyl)hydroxylamine (TMSHA) is a versatile and highly reactive organosilicon compound that has found extensive application in organic synthesis and analytical chemistry. Since its first synthesis in the late 1960s, it has become an invaluable tool for the protection of sensitive functional groups, the synthesis of complex molecules, and the derivatization of non-volatile compounds for analysis. This technical guide provides a comprehensive overview of the discovery and history of TMSHA, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and a discussion of its evolving applications.

Discovery and History

The first synthesis of this compound was reported in 1969 by U. Wannagat and O. Smrekar. Their work, published in Monatshefte für Chemie, described the reaction of hydroxylamine with a silylating agent to produce the novel bis-silylated compound. This discovery opened up new possibilities for the use of silylated hydroxylamines in organic chemistry.

Initially, the synthesis of TMSHA involved the use of dry hydroxylamine, a potentially explosive solid, which limited its widespread adoption. However, the development of safer and more efficient synthetic methods, particularly the use of hydroxylamine hydrochloride and hexamethyldisilazane (HMDS), has made TMSHA readily accessible to researchers. Over the past few decades, the applications of TMSHA have expanded significantly, from its initial use as a protecting group to its current role as a key reagent in the synthesis of complex organic molecules and as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis.

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The original method utilizes chlorotrimethylsilane, while a safer and more common modern method employs hexamethyldisilazane.

Original Synthesis using Chlorotrimethylsilane

This method involves the reaction of dry hydroxylamine with chlorotrimethylsilane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Reaction: 2 (CH₃)₃SiCl + NH₂OH + 2 (C₂H₅)₃N → ((CH₃)₃Si)₂NOH + 2 (C₂H₅)₃N·HCl

A reported yield for this method is approximately 69%.[1]

Experimental Protocol:

Materials:

-

Dry hydroxylamine

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend dry hydroxylamine in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of chlorotrimethylsilane and triethylamine in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Distill the residue under vacuum to obtain pure this compound.

Safer Synthesis using Hexamethyldisilazane

To avoid the use of potentially explosive dry hydroxylamine, a safer method utilizing hydroxylamine hydrochloride and hexamethyldisilazane (HMDS) has been developed. This is now the preferred method for the laboratory-scale synthesis of TMSHA.[1]

Reaction: 2 NH₂OH·HCl + 2 ((CH₃)₃Si)₂NH → 2 ((CH₃)₃Si)₂NOH + 2 NH₄Cl

This method provides a good yield of 71-75%.[1]

Experimental Protocol:

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous toluene (optional, for easier stirring)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine hydroxylamine hydrochloride and a molar excess of hexamethyldisilazane. Anhydrous toluene can be added to facilitate stirring.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas.

-

Continue refluxing until the reaction is complete (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with anhydrous toluene or another suitable solvent.

-

Combine the filtrate and washings and remove the solvent and excess HMDS under reduced pressure.

-

Distill the residue under vacuum to yield pure this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₉NOSi₂ | [1] |

| Molecular Weight | 177.39 g/mol | [1] |

| CAS Number | 22737-37-7 | [1] |

| Boiling Point | 78-80 °C at 100 mmHg | [1] |

| Density | 0.830 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.411 | [1] |

| Flash Point | 28 °C | [1] |

Spectroscopic Data

Mass Spectrometry (Electron Ionization): The NIST database provides a mass spectrum for this compound, which is a key tool for its identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for Si-CH₃, Si-O, and N-H stretching and bending vibrations.

Applications in Research and Development

This compound is a versatile reagent with a wide range of applications in organic synthesis and analytical chemistry.

Protecting Group Chemistry

The primary application of TMSHA is as a silylating agent to protect sensitive functional groups, particularly hydroxyl (-OH) and amino (-NH) groups. The resulting trimethylsilyl ethers and amines are generally more stable and less polar than the parent compounds, allowing for subsequent chemical transformations to be carried out on other parts of the molecule without affecting the protected group.

Reagent in Organic Synthesis

TMSHA serves as a precursor for the synthesis of various other important organic compounds. For instance, it is used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines.[1]

Derivatizing Agent for Gas Chromatography (GC)

In analytical chemistry, TMSHA is widely used as a derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Many polar and non-volatile compounds, such as steroids, sugars, and some pharmaceuticals, cannot be directly analyzed by GC due to their low volatility and thermal instability.[1] Derivatization with TMSHA converts the polar functional groups into their more volatile and thermally stable trimethylsilyl derivatives, enabling their successful separation and analysis by GC.[1]

Visualizations

Synthesis Pathways

Caption: Synthesis pathways for this compound.

Experimental Workflow for Synthesis via HMDS Method

Caption: Experimental workflow for the synthesis of TMSHA using HMDS.

Conclusion

This compound has established itself as a cornerstone reagent in both synthetic and analytical chemistry. Its journey from a novel compound in the late 1960s to a widely used laboratory chemical is a testament to its utility and the ingenuity of chemists in developing safer and more efficient synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and applications of TMSHA is essential for leveraging its full potential in their respective fields. This guide provides a solid foundation for that understanding, enabling further innovation and discovery.

References

A Comprehensive Technical Guide to the Safe Handling of N,O-Bis(trimethylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)hydroxylamine (CAS No. 22737-37-7) is a versatile silylating agent and a protected form of hydroxylamine used in a variety of chemical syntheses.[1] Its lipophilic nature and reactivity with electrophiles make it a valuable reagent in organic chemistry, particularly in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and in the analysis of phenolic steroids.[1] However, its hazardous properties necessitate a thorough understanding of safety and handling precautions to minimize risks in a laboratory setting. This guide provides an in-depth overview of the safety protocols, physical and chemical properties, and handling procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its flammability and corrosive nature. It is crucial to be aware of its potential dangers before handling.

GHS Hazard Classifications:

-

Flammable Liquids - Category 3

-

Skin Corrosion/Irritation - Category 1B

-

Serious Eye Damage/Eye Irritation - Category 1

Signal Word: Danger

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe storage and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C6H19NOSi2 | [1] |

| Molecular Weight | 177.39 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 78-80 °C @ 100 mmHg | [3] |

| Density | 0.83 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.411 | [3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Solubility | Soluble in THF, ether, pentane, CH2Cl2 | [1] |

| Moisture Sensitivity | Decomposes in contact with water | [4] |

Toxicological Information

| Exposure Route | Symptoms and Effects | Reference(s) |

| Inhalation | Causes severe burns to the respiratory tract. | [4] |

| Skin Contact | Causes severe skin burns. | [4] |

| Eye Contact | Causes serious eye damage. | [4] |

| Ingestion | Causes severe burns to the gastrointestinal tract. | [4] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to prevent accidents and exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields and a face shield. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat, and closed-toe shoes. | |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a respirator with a suitable cartridge (e.g., type ABEK (EN14387)). |

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Ground and bond containers when transferring material.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep the container tightly closed.[2]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

-

The recommended storage temperature is 2-8°C.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective but can be used to cool containers. | [4] |

| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. | [4] |

Reactivity and Incompatibilities

This compound is a reactive chemical. Understanding its incompatibilities is crucial for safe handling and storage.

-

Moisture: Reacts slowly with moisture and decomposes in contact with water.[1][4]

-

Acids and Bases: Incompatible with strong acids and bases.[4] The decomposition of the related compound, hydroxylamine, is affected by the presence of acids or bases.[7]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[4]

-

Acid Chlorides: Reacts with acid chlorides in the presence of triethylamine.[1]

-

Aldehydes and Ketones: Reacts with aldehydes and ketones.[8]

-

Thermal Decomposition: Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides, carbon dioxide, silicon dioxide, and ammonia.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound in a research setting. Note: These are illustrative and should be adapted based on the specific requirements of the reaction being performed. A thorough risk assessment should be conducted before starting any new procedure.

General Silylation Reaction

This protocol outlines a general procedure for the silylation of a substrate with an active hydrogen (e.g., an alcohol or amine).

Materials:

-

This compound

-

Substrate

-

Anhydrous aprotic solvent (e.g., THF, dichloromethane)

-

Dry glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

-

In a chemical fume hood, dissolve the substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Slowly add this compound (typically 1.1 to 2 equivalents per active hydrogen) to the solution via a syringe.

-

The reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture can be worked up as required by the specific procedure, which may involve quenching with a protic solvent, extraction, and purification.

Preparation of N,O-bis(trimethylsilyl)hydroxamic acids

This protocol is based on the known reactivity of this compound with acid chlorides.[1]

Materials:

-

This compound

-

Acid chloride

-

Triethylamine

-

Anhydrous aprotic solvent (e.g., THF, dichloromethane)

-

Dry glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a chemical fume hood and under an inert atmosphere, dissolve this compound and triethylamine (1 equivalent) in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the acid chloride (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical method.

-

The resulting triethylamine hydrochloride salt can be removed by filtration. The filtrate contains the desired N,O-bis(trimethylsilyl)hydroxamic acid, which can be further purified or used directly.

Visualizations

Logical Relationship for Safe Handling

Caption: Logical workflow for ensuring the safe handling of this compound.

Experimental Workflow for a General Silylation Reaction

Caption: A generalized experimental workflow for a silylation reaction.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand careful and informed handling. By understanding its reactivity, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work. This guide serves as a comprehensive resource to promote a strong safety culture in laboratories where this chemical is used.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 22737-37-7 | TCI AMERICA [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.pt [fishersci.pt]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Steroids using N,O-Bis(trimethylsilyl)hydroxylamine (BSHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of steroids in biological matrices is a critical aspect of clinical diagnostics, endocrinology research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for steroid profiling due to its high resolution, sensitivity, and specificity. However, the inherent low volatility and thermal lability of most steroids necessitate a derivatization step prior to GC-MS analysis. This chemical modification enhances the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and detection sensitivity.

N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) is a versatile derivatizing agent that facilitates a one-step oximation and silylation of steroids. This application note provides a detailed protocol for the derivatization of steroids using BSHA and their subsequent analysis by GC-MS. The methodology is applicable to a broad range of steroids, including those with hydroxyl and ketone functional groups.

Principle of the Method

The derivatization of steroids with BSHA proceeds via a two-fold reaction. The hydroxylamine moiety of BSHA reacts with the keto groups of steroids to form stable oxime derivatives. Simultaneously, the trimethylsilyl (TMS) groups react with hydroxyl groups to form trimethylsilyl ethers. This single-step derivatization is efficient and simplifies sample preparation compared to traditional two-step methods. The resulting oxime-TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.

Experimental Protocols

Sample Preparation: Extraction of Steroids from Serum

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of steroids from serum samples.

Materials:

-

Serum sample

-

Internal Standard (IS) solution (e.g., deuterated testosterone in methanol)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of serum in a glass centrifuge tube, add a known amount of the internal standard solution.

-

Add 5 mL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of MTBE.

-

Combine the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization with this compound (BSHA)

This protocol details the one-step derivatization of the extracted steroids.

Materials:

-

Dried steroid extract

-

This compound (BSHA)

-

Anhydrous pyridine

-

Heating block or oven

-

Reaction vials (2 mL) with PTFE-lined caps

Procedure:

-

To the dried steroid extract in a reaction vial, add 50 µL of anhydrous pyridine to ensure complete dissolution.

-

Add 100 µL of BSHA to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL in splitless mode |

| Oven Temperature Program | Initial temperature: 180°C, hold for 1 minRamp 1: 20°C/min to 240°CRamp 2: 5°C/min to 300°C, hold for 10 min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Mode | Full Scan (m/z 50-650) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation: Quantitative Data Summary

The following table summarizes the expected retention times and characteristic mass fragments for a selection of steroid oxime-TMS derivatives. This data is illustrative and may vary depending on the specific instrumentation and analytical conditions.

| Steroid | Derivative | Retention Time (min) | Characteristic m/z (SIM ions) | LOD (ng/mL) |

| Testosterone | Oxime-TMS | 12.5 | 433 (M+), 418, 129 | 0.1 |

| Progesterone | Di-Oxime | 14.2 | 372 (M+), 357, 313 | 0.2 |

| Estradiol | Di-TMS | 15.8 | 416 (M+), 326, 285 | 0.05 |

| Cortisol | Oxime-Tri-TMS | 18.1 | 635 (M+), 620, 545, 129 | 0.5 |

| Androsterone | Oxime-TMS | 11.9 | 435 (M+), 420, 330 | 0.1 |

Mandatory Visualizations

Caption: Workflow for GC-MS analysis of steroids.

Caption: Reaction of a steroid ketone with BSHA.

Application Notes and Protocols for the Derivatization of Amino Acids with Trimethylsilylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research in numerous scientific fields, including drug development, clinical diagnostics, and metabolomics. Due to their low volatility, amino acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely employed derivatization technique for this purpose.

This document provides detailed application notes and protocols for the derivatization of amino acids using trimethylsilylating agents. While the initial focus was on N,O-Bis(trimethylsilyl)hydroxylamine (BSHA), a comprehensive review of the scientific literature revealed a lack of specific, detailed protocols and quantitative data for its use in amino acid analysis. Therefore, this guide will focus on the closely related and extensively documented reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , as a representative and effective agent for the trimethylsilylation of amino acids. The principles and protocols outlined here are expected to be largely applicable to other trimethylsilylating agents, including BSHA, with minor modifications.

Silylation with BSTFA replaces active hydrogens on the amino, carboxyl, and other functional groups of amino acids with a nonpolar TMS group.[1] This single-step reaction effectively reduces the polarity and increases the volatility of the amino acids, making them amenable to GC-MS analysis.[1]

Reaction Mechanism and Workflow